Cas no 19357-07-4 (2-(Benzylcarbamoyl)benzoic Acid)

2-(Benzylcarbamoyl)benzoic Acid structure
19357-07-4 structure
Product Name:2-(Benzylcarbamoyl)benzoic Acid
CAS No:19357-07-4
MF:C15H13NO3
MW:255.268624067307
MDL:MFCD00029936
CID:1070851
PubChem ID:2054808
Update Time:2025-04-24

2-(Benzylcarbamoyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(Benzylamino)carbonyl]benzoic acid
    • N-benzyl-phthalamic acid
    • N-Benzyl-phthalamidsaeure
    • Phthalsaeure-mono-benzylamid
    • Oprea1_778142
    • AN-329/41044296
    • Benzoic acid, 2-[[(phenylmethyl)amino]carbonyl]-
    • Phthalsauremonobenzylamid
    • DTXSID70366044
    • HMS1646J13
    • STK027056
    • EU-0030609
    • AB00075638-01
    • MLS000104248
    • SCHEMBL1984940
    • Oprea1_527816
    • SCHEMBL8635709
    • 19357-07-4
    • HMS2307I16
    • BDBM50136866
    • 2-(benzylcarbamoyl)benzoicacid
    • CHEMBL152214
    • 2-(benzylcarbamoyl)benzoic acid
    • AKOS000269459
    • CBDivE_005013
    • SMR000054183
    • CS-0320749
    • 2-(Benzylcarbamoyl)benzoic Acid
    • MDL: MFCD00029936
    • Inchi: 1S/C15H13NO3/c17-14(16-10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
    • InChI Key: KZRGQINXYBJMNB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1C(=O)O)NCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 255.09000
  • Monoisotopic Mass: 255.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 508.8±43.0 °C at 760 mmHg
  • Flash Point: 261.5±28.2 °C
  • PSA: 66.40000
  • LogP: 2.70570
  • Vapor Pressure: 0.0±1.4 mmHg at 25°C

2-(Benzylcarbamoyl)benzoic Acid Security Information

2-(Benzylcarbamoyl)benzoic Acid Customs Data

  • HS CODE:2922499990
  • Customs Data:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Additional information on 2-(Benzylcarbamoyl)benzoic Acid

2-[(Benzylamino)carbonyl]benzoic acid (CAS No. 19357-07-4): A Comprehensive Overview

The compound 2-[(Benzylamino)carbonyl]benzoic acid, identified by the CAS registry number 19357-07-4, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and material science. Recent studies have highlighted its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions.

The molecular structure of 2-[(Benzylamino)carbonyl]benzoic acid consists of a benzoic acid moiety substituted with a benzylamino carbonyl group at the 2-position. This substitution imparts distinctive electronic and steric properties, which are crucial for its biological activity. The compound's ability to interact with various biomolecules, such as enzymes and receptors, has been extensively studied in recent years.

Recent research has focused on the synthesis and characterization of 19357-07-4. Advanced synthetic methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, have enabled the efficient production of this compound. These techniques not only enhance yield but also improve the purity of the final product, which is essential for its application in biological assays.

In terms of pharmacological activity, 2-[(Benzylamino)carbonyl]benzoic acid has shown potential as a modulator of key cellular processes. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. This finding underscores its potential as a lead compound in anti-cancer drug discovery programs.

The compound's solubility and stability under physiological conditions are critical factors influencing its bioavailability. Recent investigations have revealed that 19357-07-4 exhibits moderate solubility in aqueous solutions, which can be further enhanced through chemical modifications such as esterification or salt formation.

Moreover, the environmental impact of 2-[(Benzylamino)carbonyl]benzoic acid has been a topic of interest. Studies on its biodegradation and toxicity profiles indicate that it poses minimal risk to aquatic ecosystems when used responsibly. These findings are particularly relevant for industries engaged in chemical manufacturing and pharmaceutical development.

In conclusion, 2-[(Benzylamino)carbonyl]benzoic acid (CAS No. 19357-07-4) represents a valuable molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and pharmacological evaluation, position it as a key player in future research endeavors.

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